molecular formula C20H17ClFN3OS B2374305 N-(3-chloro-4-fluorophenyl)-2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)acetamide CAS No. 1019153-45-7

N-(3-chloro-4-fluorophenyl)-2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B2374305
CAS No.: 1019153-45-7
M. Wt: 401.88
InChI Key: RXXWTYNBYDEUSN-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 3,4-dimethylphenyl group at the 4-position and a thioacetamide side chain. The acetamide moiety is further functionalized with a 3-chloro-4-fluorophenyl group. The compound’s synthesis likely involves alkylation of a pyrimidin-2-yl thiol precursor with a 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide under basic conditions, analogous to methods described in and .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3OS/c1-12-3-4-14(9-13(12)2)18-7-8-23-20(25-18)27-11-19(26)24-15-5-6-17(22)16(21)10-15/h3-10H,11H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXWTYNBYDEUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which includes a chloro and fluorine substituent on the phenyl ring, as well as a pyrimidine moiety linked through a thioether. The structure is shown below:

N 3 chloro 4 fluorophenyl 2 4 3 4 dimethylphenyl pyrimidin 2 yl thio acetamide\text{N 3 chloro 4 fluorophenyl 2 4 3 4 dimethylphenyl pyrimidin 2 yl thio acetamide}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit antiviral and anticancer properties through the inhibition of key enzymes involved in cellular processes.

  • Antiviral Activity : The compound has demonstrated effectiveness against various viral strains, likely by inhibiting viral replication mechanisms.
  • Anticancer Activity : It shows potential in disrupting cancer cell proliferation by targeting specific kinases involved in cancer signaling pathways.

Antiviral Studies

Recent research indicates that derivatives of similar structures have shown promising antiviral effects. For instance:

  • Inhibition of Hepatitis C Virus (HCV) : Compounds with similar thioacetamide structures have been reported to inhibit HCV replication with IC50 values in the low micromolar range .

Anticancer Studies

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Inhibition of estrogen receptor signaling
A549 (Lung Cancer)20Induction of apoptosis
HeLa (Cervical Cancer)18Cell cycle arrest

These results indicate that the compound may effectively target multiple pathways involved in cancer progression.

Case Studies

  • Study on HCV Inhibition : A study published in MDPI highlighted that compounds with similar structural features inhibited HCV NS5B RNA polymerase significantly, suggesting a potential pathway for therapeutic development against hepatitis viruses .
  • Cytotoxicity Assessment : In a comparative study, this compound was evaluated against standard chemotherapeutics, revealing lower cytotoxicity while maintaining efficacy against tumor cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound : N-(3-Chloro-4-fluorophenyl)-2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)acetamide Pyrimidine 4-(3,4-dimethylphenyl), 3-chloro-4-fluorophenyl acetamide ~470 (estimated) High crystallinity (predicted); potential kinase inhibition
2f () Pyrrolo[3,4-c]pyridinone 3-Chloro-4-fluorophenyl, methyl trioxo group Not reported High melting point (>300°C); confirmed via NMR/HRMS
278z () Thieno[3,2-d]pyrimidine 4-Methylpyridinyl, phenyl Not reported Thienopyrimidine core may enhance π-π stacking; lower solubility
CAS 1040649-35-1 () Thieno[3,2-d]pyrimidine 3-Methyl, p-tolyl, 2-chloro-4-fluorophenyl 474.00 Higher lipophilicity (p-tolyl group); moderate solubility
687563-28-6 () Tetrahydrothieno[3,2-d]pyrimidine 4-Chlorophenyl, 2-(trifluoromethyl)phenyl ~592 (calculated) Trifluoromethyl group increases metabolic stability; reduced aqueous solubility
Compound 1 () Pyrimidine + oxadiazole 4-Chlorophenyl, 4-nitrophenyl Not reported Oxadiazole introduces hydrogen bonding potential; nitro group may limit stability

Structural and Functional Insights

Core Structure Variations: The target compound’s pyrimidine core contrasts with thienopyrimidine () and pyrrolo-pyridinone () cores in analogs. Thienopyrimidines exhibit enhanced planarity, favoring interactions with hydrophobic enzyme pockets, while pyrrolo-pyridinones introduce conformational rigidity .

Substituent Effects: The 3-chloro-4-fluorophenyl group in the target compound is electron-withdrawing, enhancing metabolic stability compared to p-tolyl () or trifluoromethylphenyl () groups .

Physicochemical Properties :

  • High melting points (>300°C, ) in analogs suggest the target compound may also exhibit low solubility, necessitating formulation strategies like salt formation .
  • Molecular weights of analogs (474–592 g/mol) align with Lipinski’s rule of five, suggesting acceptable drug-likeness for the target compound .

Research Findings and Implications

  • Challenges: High crystallinity (evidenced in analogs) may necessitate advanced delivery systems, such as nanoparticle encapsulation .

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